
(S)-4-Aminohex-5-enoic acid hydroChloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Aminohex-5-enoic acid hydrochloride is a chemical compound with a unique structure that includes an amino group and an unsaturated carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Aminohex-5-enoic acid hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of amino acids as starting materials, which are then subjected to a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Aminohex-5-enoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-4-Aminohex-5-enoic acid hydrochloride, also known as Vigabatrin, is an antiepileptic drug primarily used to treat epilepsy and related syndromes . It is also used as monotherapy for West syndrome . Vigabatrin functions as an irreversible inhibitor of gamma-aminobutyric acid transaminase .
Synthesis and Production
The preparation of 4-amino-5-hexenoic acid can be achieved through a novel and economically competitive process using succinimide as a raw material . The process involves reducing succinimide with a hydride donor in an alcoholic solvent in the presence of a protic acid to produce a 5-alkoxy-2-pyrrolidone intermediate . Subsequent steps for preparing 4-amino-5-hexenoic acid from 5-alkoxy-2-pyrrolidone can be realized by methods known in the art .
The process includes:
- Reducing succinimide with a hydride donor in an alcoholic solvent in the presence of a protic acid to produce a 5-alkoxy-2-pyrrolidone intermediate .
- Using an aluminum hydride complex or a bore hydride complex such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as the hydride donor .
- Using a primary, secondary, or tertiary alcohol as the alcoholic solvent, with methanol or ethanol preferred .
- Selecting the protic acid from acetic acid, sulfuric acid, tartaric acid, hydrogen chloride, nitric acid, boric acid, citric acid, or lactic acid, with hydrogen chloride being preferred .
- Using a vinyl magnesium halide reagent selected from vinyl magnesium chloride, vinyl magnesium bromide, and vinyl magnesium iodide .
- The vinyl magnesium halide reagent is present in an amount between 2 and 3 molar equivalents, preferably 2 to 2.5 equivalents .
Pharmaceutical Applications
Vigabatrin is commercially available under the names Sabril® and Sabrilex® in various countries . It is prescribed as an adjunctive treatment for epilepsy and as a monotherapy for West syndrome . The typical drug administration in Europe involves a high dosage of 50 to 100 mg/kg once or twice daily, which impacts the drug manufacturing cost .
Effects on Brain Enzyme Activity
Mechanism of Action
The mechanism of action of (S)-4-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutyric acid (GABA): A neurotransmitter in the central nervous system.
6-Aminocaproic acid: Used in medicine to reduce bleeding.
4-Aminobenzoic acid: A precursor in the synthesis of folic acid.
Uniqueness
(S)-4-Aminohex-5-enoic acid hydrochloride is unique due to its specific structure, which includes an unsaturated carbon chain and an amino group. This structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.
Biological Activity
(S)-4-Aminohex-5-enoic acid hydrochloride, also known as vigabatrin, is a compound with significant biological activity, particularly in the field of neuropharmacology. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₂ClN₃O₂
- Molecular Weight : 165.62 g/mol
- CAS Number : 916677-41-3
- Chirality : The compound exists in two enantiomeric forms, with the (S)-enantiomer being biologically active.
The unique structure of (S)-4-aminohex-5-enoic acid features a double bond at the fifth position of the hexenoic acid backbone, which contributes to its reactivity and interaction with biological targets.
(S)-4-Aminohex-5-enoic acid acts primarily as an irreversible inhibitor of the enzyme GABA transaminase. By inhibiting this enzyme, vigabatrin increases the levels of gamma-aminobutyric acid (GABA) in the brain, enhancing inhibitory neurotransmission. This mechanism is crucial for its antiepileptic effects.
Table 1: Comparison of Vigabatrin with Other Antiepileptic Drugs
Compound Name | Mechanism of Action | Therapeutic Use |
---|---|---|
Vigabatrin | GABA transaminase inhibitor | Epilepsy |
Carbamazepine | Sodium channel blocker | Epilepsy, neuropathic pain |
Lamotrigine | Sodium channel blocker | Epilepsy |
Phenobarbital | GABA receptor modulator | Seizure control |
Antiepileptic Effects
Vigabatrin is primarily used in the treatment of refractory epilepsy and infantile spasms. Clinical studies have demonstrated its efficacy in reducing seizure frequency:
- Infantile Spasms : In a study involving infants with West syndrome, vigabatrin showed a significant reduction in seizure frequency compared to placebo.
- Refractory Epilepsy : A meta-analysis indicated that patients treated with vigabatrin experienced a substantial decrease in seizure rates, particularly those with focal seizures.
Neuroprotective Properties
Recent research has indicated potential neuroprotective effects of (S)-4-aminohex-5-enoic acid beyond its antiepileptic properties:
- Oxidative Stress Reduction : Studies suggest that vigabatrin may reduce oxidative stress markers in neuronal cells, providing a protective effect against neurodegeneration.
Case Study Example
A clinical case study highlighted the effectiveness of vigabatrin in a patient with complex partial seizures who did not respond to conventional treatments. After initiating vigabatrin therapy, the patient experienced a marked decrease in seizure frequency and improved quality of life.
Safety and Side Effects
While (S)-4-aminohex-5-enoic acid is effective, it is associated with several side effects:
- Visual Field Loss : One of the most significant adverse effects reported is peripheral vision loss, which can be dose-dependent.
Table 2: Common Side Effects of Vigabatrin
Side Effect | Incidence Rate |
---|---|
Visual field constriction | Up to 30% |
Drowsiness | 10% |
Fatigue | 15% |
Weight gain | 5% |
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
(4S)-4-aminohex-5-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 |
InChI Key |
FBNKOYLPAMUOHS-NUBCRITNSA-N |
Isomeric SMILES |
C=C[C@H](CCC(=O)O)N.Cl |
Canonical SMILES |
C=CC(CCC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.